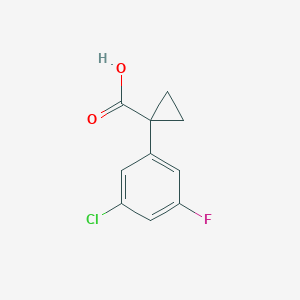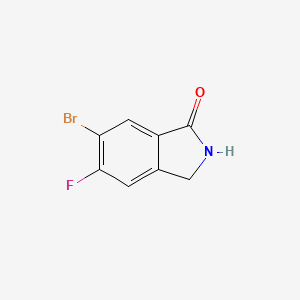
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is a compound with the CAS Number: 52448-15-4 . It is also known as (S)-2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
Indole derivatives, such as this compound, have been synthesized using various methods . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular formula of this compound is C11H11ClN2O2 . The InChI code is 1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 .Chemical Reactions Analysis
Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has led to interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Safety and Hazards
Zukünftige Richtungen
Indole derivatives, including 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis of novel indole derivatives and the investigation of their biological activities .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid involves the reaction of 5-chloroindole-2-carboxylic acid with ethylenediamine followed by a decarboxylation reaction.", "Starting Materials": [ "5-chloroindole-2-carboxylic acid", "Ethylenediamine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 5-chloroindole-2-carboxylic acid in diethyl ether and add ethylenediamine. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide to the mixture and stir for 1 hour. The pH should be around 12.", "Step 3: Acidify the mixture with hydrochloric acid to a pH of 2-3.", "Step 4: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the diethyl ether solution to obtain the product as a white solid." ] } | |
CAS-Nummer |
1379832-13-9 |
Molekularformel |
C11H11ClN2O2 |
Molekulargewicht |
238.7 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




